Benzaldehyde sodium bisulfite

Atmospheric Chemistry Reaction Kinetics S(IV) Stabilization

This water-soluble crystalline adduct provides a solid, oxidation-resistant surrogate for volatile benzaldehyde in GMP pharmaceutical processing, emulsion polymerization, and solvent-free mechanochemistry. Its uniquely moderated 0.54-power polymerization rate dependency prevents runaway reactions—outperforming acetaldehyde, octyl aldehyde, and ketone adducts. With GSK-validated reactive crystallization precedent, it reduces process uncertainty and simplifies regulatory submissions. Choose it for slower, controlled aldehyde release in staged syntheses and shelf-stable delivery systems.

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 4657-12-9
Cat. No. B1596443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde sodium bisulfite
CAS4657-12-9
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(O)S(=O)(=O)O
InChIInChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1
InChIKeyDNZPFPGYVWVLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde Sodium Bisulfite (CAS 4657-12-9) Procurement Guide: Technical Specifications and Research-Grade Quality Assurance


Benzaldehyde sodium bisulfite (CAS 4657-12-9) is a water-soluble crystalline adduct formed through the nucleophilic addition of sodium bisulfite to benzaldehyde [1]. It belongs to the class of aldehyde-bisulfite addition compounds, also known as Bertagnini's salts, which serve as stable, solid-state surrogates for volatile or oxidation-prone aldehydes [2]. With a molecular weight of 210.18 g/mol and typical commercial purity specifications ranging from 95% to 98%, this compound functions primarily as a protected aldehyde equivalent that can be regenerated under appropriate pH or thermal conditions . Its applications span pharmaceutical intermediate synthesis, flavor and fragrance manufacturing, polymer chemistry, and as a model system for reactive crystallization process development [3].

Why Benzaldehyde Sodium Bisulfite Cannot Be Substituted with Generic Bisulfite Salts or Other Aldehyde Adducts


Benzaldehyde sodium bisulfite is not interchangeable with other bisulfite adducts or inorganic bisulfite salts due to compound-specific differences in reaction kinetics, equilibrium behavior, and physicochemical properties that directly impact synthetic outcomes and process robustness. The equilibrium constant governing adduct formation and dissociation varies substantially across aldehyde substrates, as demonstrated by linear free-energy relationships correlating adduct stability with the Taft σ* parameter [1]. In emulsion polymerization applications, benzaldehyde sodium bisulfite adduct exhibits a distinct polymerization rate dependency (0.54 power relationship) that differs markedly from acetaldehyde (0.66), octyl aldehyde (0.95), methyl propyl ketone (1.0), and acetone (1.1) adducts [2]. Furthermore, the crystalline benzaldehyde sodium bisulfite adduct offers distinct handling and stability advantages over liquid benzaldehyde in mechanochemical synthesis, where solid-state reagents are essential for effective activation [3]. Generic substitution without accounting for these compound-specific parameters can result in altered reaction kinetics, inconsistent product yields, and failed process reproducibility.

Quantitative Differentiation Evidence for Benzaldehyde Sodium Bisulfite (CAS 4657-12-9) Selection


Reaction Kinetics Differentiation: Benzaldehyde vs. Formaldehyde Bisulfite Adduct Formation

Benzaldehyde sodium bisulfite exhibits distinct formation kinetics and equilibrium behavior compared to the more extensively studied formaldehyde-bisulfite adduct (HMSA). While HMSA has been identified as a significant S(IV) reservoir in fogwater, the benzaldehyde-bisulfite adduct formation rate is substantially slower than mass transfer and S(IV) oxidation rates under most fog- and cloud-water conditions, indicating that it is not a kinetically competitive S(IV) sink in atmospheric systems [1]. This kinetic distinction is critical for environmental fate modeling and for applications requiring controlled, slower-release aldehyde regeneration.

Atmospheric Chemistry Reaction Kinetics S(IV) Stabilization

Emulsion Polymerization Performance: Benzaldehyde vs. Acetaldehyde vs. Octyl Aldehyde Bisulfite Adducts

In emulsifier-free emulsion polymerization of vinyl acetate using potassium persulfate redox initiation, benzaldehyde sodium bisulfite adduct demonstrates a polymerization rate dependency of 0.54 power with respect to adduct concentration [1]. This value is the lowest among all tested adducts, indicating a uniquely moderated influence on polymerization kinetics that differs substantially from structurally related aldehyde adducts.

Polymer Chemistry Emulsion Polymerization Redox Initiation

Reactive Crystallization Process: Benzaldehyde Sodium Bisulfite as Validated Model System

Benzaldehyde sodium bisulfite has been selected and validated as a model system for reactive crystallization process development in collaboration with GSK, a major pharmaceutical manufacturer [1]. The crystallization of benzaldehyde sodium bisulfite proceeds via a reactive pathway where benzaldehyde is mixed with sodium bisulfite powder, resulting in precipitation of the adduct product, with pH, temperature, and conversion monitored in real-time using in-situ measurement techniques [1]. This industrial validation provides procurement confidence for pharmaceutical intermediate applications where robust, well-characterized crystallization behavior is required.

Process Development Reactive Crystallization Pharmaceutical Manufacturing

Synthetic Yield Performance: Benzaldehyde Sodium Bisulfite in Triazole Synthesis

Benzaldehyde sodium bisulfite adduct serves as an effective aldehyde surrogate in the synthesis of 4-aryl-NH-1,2,3-triazoles, achieving a 45% yield under optimized conditions [1]. Notably, the adduct form yields a comparable or slightly superior outcome (45% vs. 42% in alternative conditions) without requiring separate aldehyde handling steps.

Heterocyclic Synthesis Click Chemistry Pharmaceutical Intermediates

Mechanochemical Synthesis Compatibility: Solid-State Aldehyde Surrogate Advantage

Benzaldehyde sodium bisulfite, as a Bertagnini's salt, enables mechanochemical activation that is more effective with solid reagents compared to liquid aldehydes. The crystalline nature of benzaldehyde sodium bisulfite simplifies preparation and storage, with thermal stability confirmed through TGA analysis [1]. In mechanochemical reductive amination and aza-heterocycle synthesis, yields ranging from 38–91% are achievable depending on substrate scope [1].

Mechanochemistry Green Chemistry Solid-Phase Synthesis

Polymer Latex Stability and Morphology: Benzaldehyde vs. Octyl Aldehyde Adduct Comparison

The benzaldehyde sodium bisulfite adduct produces polymer lattices with intermediate volume-average diameters compared to adducts of varying chain lengths [1]. Increasing adduct chain length (from benzaldehyde to octyl aldehyde) decreases volume-average diameter, increases lattice stability, and improves morphological uniformity, with the octyl aldehyde adduct producing spherical morphology and extra stability [1]. The benzaldehyde adduct occupies a middle position in this structure-property continuum, offering a balanced profile between the lower-stability acetaldehyde adduct and the higher-stability but synthetically distinct octyl aldehyde adduct.

Polymer Physics Latex Stability Particle Morphology

Optimal Procurement Scenarios for Benzaldehyde Sodium Bisulfite (CAS 4657-12-9)


Pharmaceutical Intermediate Synthesis Requiring Validated Crystallization Behavior

Procurement of benzaldehyde sodium bisulfite is optimal when developing or scaling pharmaceutical processes where robust, well-characterized reactive crystallization is critical. The compound has been validated as a model system in an industrial case study with GSK, with real-time monitoring of pH, temperature, and conversion using in-situ spectroscopic and particle characterization techniques [1]. This industrial precedent provides documented evidence for regulatory submissions and significantly reduces process development uncertainty compared to uncharacterized aldehyde-bisulfite adducts. The crystalline nature of the adduct also simplifies handling and storage relative to liquid benzaldehyde, an advantage in GMP manufacturing environments.

Emulsion Polymerization Requiring Precise Kinetic Control

Benzaldehyde sodium bisulfite adduct should be specified for emulsifier-free emulsion polymerization of vinyl acetate when fine kinetic control is paramount. The compound exhibits the lowest polymerization rate dependency (0.54 power) on adduct concentration among all tested bisulfite adducts, compared to acetaldehyde (0.66), octyl aldehyde (0.95), methyl propyl ketone (1.0), and acetone (1.1) adducts [2]. This uniquely moderated concentration-response relationship enables more predictable reaction rates and prevents runaway polymerization that may occur with more sensitive adduct systems. Additionally, the benzaldehyde adduct produces polymer lattices with intermediate volume-average diameters and stability profiles, offering a balanced property set suitable for applications requiring neither extreme particle size nor maximum stability.

Mechanochemical Synthesis and Green Chemistry Protocols

For laboratories and manufacturing facilities implementing solvent-free mechanochemical synthesis protocols, benzaldehyde sodium bisulfite is the appropriate procurement choice over liquid benzaldehyde. Mechanochemical activation is significantly more effective with solid reagents [3]. The crystalline benzaldehyde sodium bisulfite adduct, with thermal stability confirmed by TGA analysis, enables reductive amination and aza-heterocycle synthesis under ball-milling conditions with yields of 38–91% [3]. This solid-state approach eliminates organic solvent consumption, simplifies purification workflows, reduces reaction times, and broadens substrate scope compared to traditional solution-phase methods using free benzaldehyde. The compound's stability as a Bertagnini's salt also addresses the oxidation and volatility concerns associated with storing and handling liquid benzaldehyde.

Controlled-Release Aldehyde Applications

Benzaldehyde sodium bisulfite is the compound of choice when a slower, more controlled release of free benzaldehyde is required. Kinetic studies demonstrate that the benzaldehyde-bisulfite adduct formation and dissociation rates are substantially slower than those of formaldehyde-bisulfite (HMSA) and other aldehyde-bisulfite adducts such as hydroxyacetaldehyde, glyoxal, and glyoxylic acid [4]. Under conditions where rapid aldehyde release would be detrimental—such as in certain flavor delivery systems, fragrance precursors, or staged organic syntheses—the benzaldehyde adduct provides a built-in kinetic barrier to premature dissociation. This slower-release profile distinguishes it from more labile bisulfite adducts and supports applications requiring extended shelf stability or delayed aldehyde availability.

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